molecular formula C18H22ClN5O2 B11999451 8-(butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue: B11999451
Poids moléculaire: 375.9 g/mol
Clé InChI: ITLBAFOYSQBUOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a xanthine derivative characterized by substitutions at the 7- and 8-positions of the purine scaffold. The 7-position is modified with a 2-chlorobenzyl group, while the 8-position features a sec-butylamino substituent. The 1- and 3-positions are methylated, contributing to its structural stability and pharmacological profile. Synonyms for this compound include "8-sec-butylamino-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione" and "AC1MJZGB" .

Propriétés

Formule moléculaire

C18H22ClN5O2

Poids moléculaire

375.9 g/mol

Nom IUPAC

8-(butylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H22ClN5O2/c1-4-5-10-20-17-21-15-14(16(25)23(3)18(26)22(15)2)24(17)11-12-8-6-7-9-13(12)19/h6-9H,4-5,10-11H2,1-3H3,(H,20,21)

Clé InChI

ITLBAFOYSQBUOT-UHFFFAOYSA-N

SMILES canonique

CCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

8-(butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Applications De Recherche Scientifique

8-(butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mécanisme D'action

The mechanism of action of 8-(butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the 7- and 8-Positions

The pharmacological and physicochemical properties of xanthine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound 7-Position 8-Position Key Findings Reference
Target Compound 2-Chlorobenzyl sec-Butylamino Structural uniqueness may enhance receptor selectivity; limited bioactivity data available.
7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Compound 9) Benzyl Chloro High yield (98%); crystallinity confirmed via NMR. Potential anti-inflammatory activity inferred from similar scaffolds.
7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione (Compound 15) Benzyl Phenyl Moderate crystallinity (mp 164°C); elemental analysis matches theoretical values.
8-(Allylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 4-Chlorobenzyl Allylamino Structural analog with altered halogen positioning; potential differences in solubility and receptor binding.
8-(Ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione Isobutyl Ethylamino Simplified alkyl chain at the 8-position; may exhibit reduced metabolic stability.
Istradefylline Methyl (E)-3,4-Dimethoxystyryl FDA-approved adenosine A2A antagonist for Parkinson’s disease; styryl group enhances CNS penetration.

Pharmacological Activity Comparison

  • Anti-Inflammatory Potential: The 2-chlorobenzyl group in the target compound shares structural similarity with 8-benzylaminoxanthines (e.g., Compound 27 in ), which exhibit adenosine A2A receptor antagonism linked to anti-inflammatory effects .
  • Cardiovascular Activity: 8-Benzylamino and 8-morpholinylethylamino derivatives (e.g., Compounds 11–17 in ) demonstrate prophylactic antiarrhythmic activity (LD50/ED50 ~55) and alpha-adrenoreceptor affinity (Ki = 0.152–4.299 µM), suggesting the target compound’s sec-butylamino group may modulate similar pathways .
  • Bronchodilation : Doxophylline (), a theophylline derivative, highlights the therapeutic relevance of purine diones in respiratory diseases. The 2-chlorobenzyl group in the target compound may enhance bronchodilatory potency compared to simpler alkyl chains .

Physicochemical and Bioavailability Considerations

  • Solubility : Microcrystalline formulations of styryl-substituted analogs (e.g., ) achieve enhanced solubility (particle size <50 µm, crystallinity ≥20%), suggesting that the target compound’s bulky 2-chlorobenzyl group may require similar optimization for oral bioavailability .
  • Metabolic Stability: The sec-butylamino group may confer resistance to oxidative metabolism compared to ethylamino or allylamino derivatives, as seen in and .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.